molecular formula C25H25Cl2N3O B2493876 2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime CAS No. 250714-08-0

2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime

Cat. No.: B2493876
CAS No.: 250714-08-0
M. Wt: 454.4
InChI Key: GQJRRBZBZMHRGP-AZPGRJICSA-N
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Description

2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime (CAS 250714-08-0) is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of structure-activity relationships. This molecule features a piperazine ring, a common pharmacophore in biologically active compounds, linked to a 3-chlorophenyl group and an oxime ether moiety. The oxime ether functional group (>C=N-O-R) is a key structural element in several therapeutically used drugs, including the antidepressant fluvoxamine and the antifungal agent oxiconazole, and is known to impart diverse biological activities to molecules . The presence of this moiety makes the compound a valuable scaffold for investigating new biologically active substances. Available with a purity of >90% , this product is intended for use in research and development applications, such as in vitro biological screening and as a building block for the synthesis of more complex chemical entities. Researchers exploring compounds with potential antifungal, antibacterial, or antidepressant properties may find this oxime ether derivative particularly useful . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-N-[(4-chlorophenyl)methoxy]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1-phenylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2N3O/c26-22-11-9-20(10-12-22)19-31-28-25(21-5-2-1-3-6-21)18-29-13-15-30(16-14-29)24-8-4-7-23(27)17-24/h1-12,17H,13-16,18-19H2/b28-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJRRBZBZMHRGP-AZPGRJICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=NOCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C(=N\OCC2=CC=C(C=C2)Cl)/C3=CC=CC=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime typically involves multiple steps. One common route includes the following steps:

    Formation of the piperazine ring: This can be achieved by cyclization of 1,2-diamine derivatives with sulfonium salts.

    Substitution reactions: Introduction of the 3-chlorophenyl and phenyl groups onto the piperazine ring.

    Oxime formation: The oxime functional group is introduced by reacting the ketone with hydroxylamine.

    Attachment of the 4-chlorobenzyl group: This is typically done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

The structural features of 2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime suggest its potential as a pharmaceutical agent targeting the central nervous system (CNS). Its design allows for the exploration of various pharmacological effects, particularly in neuropharmacology.

Potential Activities:

  • Psychoactive Properties : The piperazine moiety is frequently associated with compounds that exhibit psychoactive effects, making this compound a candidate for investigating treatments for neurological disorders.
  • Neurotransmitter Interaction : Given its structure, it may interact with neurotransmitter systems, warranting further studies on its pharmacodynamics and pharmacokinetics.

Biological Research

This compound serves as a valuable tool in biological research to study the effects of piperazine derivatives on various biological systems. Its unique structural characteristics could provide insights into:

  • Mechanisms of action involving neurotransmitter receptors.
  • The role of the oxime group in enzyme or receptor interactions.

Industrial Applications

In addition to its research applications, this compound may be utilized in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Ring : Achieved through cyclization of 1,2-diamine derivatives with sulfonium salts.
  • Substitution Reactions : Introduction of the 3-chlorophenyl and phenyl groups onto the piperazine ring.
  • Oxime Formation : The oxime functional group is introduced by reacting the ketone with hydroxylamine.
  • Attachment of the 4-Chlorobenzyl Group : Typically done through nucleophilic substitution reactions.

Types of Chemical Reactions

The compound can undergo various types of reactions:

  • Oxidation : Can lead to oxidized derivatives.
  • Reduction : The oxime group can be reduced to an amine.
  • Substitution : Nucleophilic substitution reactions can occur at the chlorinated positions.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The oxime group may also play a role in binding to specific enzymes or receptors, influencing their function.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Potential Implications
2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime (Target Compound) C₂₅H₂₃Cl₂N₃O 452.3 3-Cl-phenyl piperazine, O-(4-Cl-benzyl)oxime Enhanced lipophilicity due to dual chloro-substituents; potential CNS activity .
2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone () C₁₈H₁₉ClN₂O 314.8 4-Cl-phenyl piperazine, no oxime Reduced molecular weight; possible steric/electronic differences in receptor binding .
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone O-(4-Cl-benzyl)oxime (CAS 250714-08-0) C₂₅H₂₁Cl₂N₃O₃S ~534.9 Thiazole ring, sulfonyl group Increased polarity and hydrogen-bonding capacity; potential antimicrobial activity .
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-Cl-benzyl)oxime (CAS 672950-28-6) C₁₄H₁₀Cl₂N₂O₂S ~341.0 Sulfanyl, nitro groups Electron-withdrawing nitro group may affect reactivity or stability .

Key Observations

Chlorophenyl Positional Isomerism : The target compound’s 3-chlorophenyl group (vs. 4-chlorophenyl in ) may alter steric hindrance or π-π stacking interactions in biological targets .

Oxime Functionalization : The O-(4-chlorobenzyl)oxime moiety introduces a bulky, lipophilic group absent in simpler analogs like the compound from . This could enhance membrane permeability but reduce aqueous solubility .

Research Implications and Limitations

Further studies should focus on:

  • Experimental Validation : Testing binding affinity for serotonin/dopamine receptors.
  • Solubility and Stability Profiling : Assessing the impact of oxime and chloro-substituents.
  • Synthetic Optimization : Refining yields and purity using methods from and .

Biological Activity

2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime is a complex organic compound with potential applications in medicinal chemistry, particularly in the field of neuropharmacology. Its unique structural features, including a piperazine ring and oxime functional group, suggest significant biological activity. This article explores the biological activity of this compound, synthesizing current research findings and implications for future studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H25Cl2N3O, with a molar mass of approximately 454.39 g/mol. The compound features:

  • Piperazine ring : Often associated with psychoactive properties.
  • 3-Chlorophenyl and 4-chlorobenzyl groups : These substitutions may influence its biological activity.
PropertyValue
Molecular FormulaC25H25Cl2N3O
Molar Mass454.39 g/mol
Density1.22±0.1 g/cm³
Boiling Point589.2±60.0 °C
pKa6.11±0.10

Neuropharmacological Potential

The piperazine framework is commonly linked to various neuropharmacological effects, including interactions with neurotransmitter systems. Initial studies suggest that this compound may exhibit:

  • Acetylcholinesterase Inhibition : The compound has been observed to inhibit acetylcholinesterase, potentially leading to increased levels of acetylcholine in the synaptic cleft, which could enhance cholinergic signaling. This mechanism is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

Case Studies

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • Piperazinone Derivatives : A study evaluated a series of piperazinone derivatives for their cytotoxic activities against various cancer cell lines, revealing that structural modifications significantly influenced their efficacy . This suggests that the unique substitutions in our compound could lead to similarly varied biological activities.
  • Neuroprotective Effects : Compounds with similar piperazine structures have been investigated for neuroprotective effects against oxidative stress in neuronal cells, indicating a promising avenue for future research on this oxime derivative.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Ring : Cyclization of 1,2-diamine derivatives.
  • Substitution Reactions : Introduction of chlorophenyl and phenyl groups.
  • Oxime Formation : Reaction of the ketone with hydroxylamine.
  • Attachment of the Chlorobenzyl Group : Nucleophilic substitution reactions.

These synthetic routes highlight the compound's versatility and potential for further modifications to enhance biological activity.

Q & A

Q. What in silico and in vitro approaches assess its toxicity profile?

  • Methodological Answer :
  • In silico : ProTox-II or Derek Nexus predict hepatotoxicity and mutagenicity.
  • In vitro : MTT assays (HepG2 cells) for cytotoxicity; Ames test (TA98 strain) for mutagenicity.
  • OECD-compliant acute toxicity studies in rodents determine LD₅₀ .

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